Vasopressin Dimer (parallel) (TFA)

Catalog No.
S12863079
CAS No.
M.F
C94H131F3N30O26S4
M. Wt
2282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vasopressin Dimer (parallel) (TFA)

Product Name

Vasopressin Dimer (parallel) (TFA)

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-dibenzyl-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C94H131F3N30O26S4

Molecular Weight

2282.5 g/mol

InChI

InChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-148-44-54(94)76(132)114-60(38-50-21-25-52(124)26-22-50)84(140)116-62(36-48-13-5-2-6-14-48)82(138)110-58(28-30-70(96)126)80(136)118-64(40-72(98)128)86(142)120-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)46-150-149-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1

InChI Key

JVVFTLNREBMXRN-SMPGYXRPSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Vasopressin Dimer (parallel) (TFA) is a synthetic, intermolecularly disulfide-linked homodimer of arginine vasopressin (AVP) featuring a specific 1,1',6,6'-linkage. Unlike naturally occurring monomeric AVP, which possesses a single intramolecular disulfide bridge, this parallel dimer presents two active cyclic domains and aligned C-terminal tails. It functions as a pan-agonist across the vasopressin and oxytocin receptor family, activating V1aR, V1bR, V2R, and OTR . Supplied as a trifluoroacetate (TFA) salt, it is engineered for high solubility and stability in in vitro pharmacological profiling, structural biology, and GPCR dimerization studies, offering a distinct spatial geometry that is critical for specialized receptor engagement compared to its anti-parallel counterpart [1].

Research & Analytical Fit

GPCR tool compound Parallel orientation for dimerization studies and biased signaling assays across V1aR, V1bR, V2R and OTR.
Analytical reference standard Authentic parallel dimer impurity for HPLC method validation and stability-indicating peak assignment.
TFA salt form Enhances aqueous solubility for reproducible in vitro assay preparation and analytical stock solutions.

Substituting the parallel dimer with monomeric AVP or the anti-parallel dimer fundamentally alters the ligand-receptor interaction model and invalidates comparative assays. Monomeric AVP cannot simultaneously engage two binding sites, rendering it ineffective for probing GPCR homodimerization or bivalent activation kinetics . Furthermore, substituting with the anti-parallel (1,6',6,1'-linked) dimer reverses the orientation of the second pharmacophore, which can drastically reduce binding avidity to parallel-aligned receptor dimers and alter downstream G-protein coupling efficacy [1]. Finally, utilizing crude mixtures of dimers or non-TFA salts often leads to unpredictable solubility and aggregation in DMSO-based stock solutions, compromising assay reproducibility and dose-response accuracy in procurement-scale screening [2].

Substitution Risk

Parallel vs anti-parallel orientation
Chain orientation can dictate functional outcome: reported complete inversion from antagonism to agonism at V1aR for dVDAVP homodimers. Anti-parallel dimer may not serve as a direct substitute in orientation-dependent assays.
TFA salt formulation mismatch
The TFA counterion supports high DMSO solubility; acetate or hydrochloride salts may alter solubility and formulation behavior, potentially affecting assay reproducibility.
Monomeric vasopressin as surrogate
Monomeric standards (e.g., Argipressin) do not capture covalent dimer-specific retention times in HPLC impurity profiling and fail to represent bivalent receptor engagement.

Topological Alignment for GPCR Dimer Engagement

The 1,1',6,6'-disulfide linkage of the parallel dimer ensures that both Pro-Arg-Gly-NH2 C-terminal sequences project in the same direction. This parallel geometry is structurally required to simultaneously engage the orthosteric binding sites of GPCR homodimers (such as V1aR or V2R dimers) without inducing severe steric strain . In contrast, the anti-parallel dimer (1,6',6,1'-linkage) projects the binding domains in opposite directions, which can hinder simultaneous bivalent engagement on cell surfaces. For researchers targeting receptor oligomers, the parallel topology provides the correct spatial distance and orientation to maximize avidity.

Evidence DimensionC-terminal tail projection angle and bivalent engagement suitability
Target Compound DataParallel alignment (1,1',6,6' linkage) allowing simultaneous dual-receptor engagement
Comparator Or BaselineAnti-parallel dimer (1,6',6,1' linkage) with opposing tail projection
Quantified DifferenceOptimized spatial geometry for GPCR homodimer binding vs. sterically restricted anti-parallel binding
ConditionsIn vitro structural modeling and bivalent receptor binding assays

Procuring the parallel dimer is essential for assays specifically designed to probe or target GPCR homodimerization, where spatial alignment of the ligand dictates binding success.

Functional Selectivity
Class-level inference
Parallel dVDAVP dimer: V1aR antagonist. Anti-parallel: agonist. Complete functional inversion.
Orientation dictates functional outcome; parallel orientation required for antagonism studies.
Reported for dVDAVP homodimer; may extend to native dimers (data to verify).

Enhanced Steric Resistance to Peptidase Cleavage

Monomeric vasopressin is rapidly degraded in serum and tissue homogenates by cystinyl aminopeptidases (vasopressinases), which cleave the N-terminal Cys-Tyr bond. The intermolecular 1,1',6,6'-disulfide knot of the parallel dimer introduces significant steric hindrance around this cleavage site [1]. Consequently, the dimer exhibits a substantially prolonged half-life in biological matrices compared to the monomer, maintaining active concentrations over extended incubation periods. This stability is critical for long-term cell-based assays or in vivo pharmacokinetic studies where monomeric AVP would require continuous infusion or repeated dosing.

Evidence DimensionResistance to N-terminal enzymatic cleavage
Target Compound DataHigh steric hindrance at the Cys1-Cys1' linkage
Comparator Or BaselineMonomeric AVP (highly susceptible to vasopressinase)
Quantified DifferenceExtended assay half-life and reduced degradation rate
ConditionsSerum or tissue homogenate incubation assays

Buyers conducting prolonged cell signaling assays or in vivo studies must select the dimer to avoid rapid signal degradation caused by endogenous peptidases.

GPCR Activation Profile
Cross-study comparable
Activates V1aR, V1bR, V2R, OTR; nanomolar potency retained for both orientations.
Receptor spectrum identical; procurement driven by orientation or impurity profiling needs.
EC50 values not disclosed in public datasheets.

Solubility and Stock Solution Reproducibility

The presence of the trifluoroacetate (TFA) counterion in this formulation significantly enhances the compound's solubility in standard laboratory solvents, including DMSO and low-pH aqueous buffers [1]. Peptides with multiple disulfide bonds and hydrophobic residues often suffer from aggregation or plasticware adsorption when formulated as free bases. The TFA salt ensures rapid dissolution to clear 1 mM or 5 mM stock solutions, minimizing material loss and ensuring that the nominal concentration matches the actual dissolved concentration. This translates to highly reproducible dose-response curves across multiple assay plates.

Evidence DimensionStock solution solubility and concentration fidelity
Target Compound DataTFA salt (rapid dissolution in DMSO/aqueous buffers up to 5+ mM)
Comparator Or BaselinePeptide free base (prone to aggregation and adsorption)
Quantified DifferenceMaximized active concentration delivery and minimized handling loss
ConditionsPreparation of concentrated stock solutions for high-throughput screening

Selecting the TFA salt form guarantees reliable, reproducible dosing in high-throughput or sensitive cell-based assays by preventing peptide aggregation.

HPLC Impurity Reference
Direct head-to-head
Parallel and anti-parallel dimers show distinct retention times in validated HPLC methods.
Parallel dimer required for accurate peak identification; anti-parallel reference cannot substitute.
Specific retention times not publicly available; verify with vendor COA.
Physicochemical Identity
Cross-study comparable
Identical molecular formula and weight (2282.49 g/mol); parallel disulfide linkage.
MS cannot distinguish dimers; chromatographic reference needed for identification.
TFA salt solubility 100 mg/mL in DMSO (vendor reported).

Bivalent Ligand Probes for GPCR Dimerization Studies

Given its 1,1',6,6'-parallel linkage, this dimer is specifically engineered for structural biology and pharmacological assays investigating the dimerization of V1a, V1b, V2, and oxytocin receptors. It serves as a precise molecular tool to stabilize receptor homodimers, allowing researchers to map bivalent binding kinetics and receptor cross-talk that cannot be captured using monomeric AVP .

Extended-Duration Cell Signaling and Efficacy Assays

In assays requiring prolonged receptor activation, such as long-term cAMP accumulation or prolonged intracellular calcium mobilization, the enhanced proteolytic stability of the dimer prevents the rapid signal decay typically seen with monomeric vasopressin. This makes it a highly reliable procurement choice for extended cell culture experiments where continuous ligand presence is required [1].

High-Throughput Screening (HTS) Reference Standard

The high solubility and stability conferred by the TFA salt form make this compound an ideal positive control or reference pan-agonist in HTS campaigns. It ensures consistent stock concentrations and reproducible dose-response curves across multiple plates, minimizing the batch-to-batch variability often encountered with free-base peptide standards [2].

Application Fit

Application
Selection Property
Validation Focus
Impurity profiling of vasopressin API
Parallel dimer reference standard with COA characterization
HPLC method validation and peak assignment
GPCR dimerization and signaling bias studies
Parallel orientation for antagonist/agonist profiling
Functional assay reproducibility and orientation-specific response
HPLC resolution of isobaric dimers
Authentic parallel dimer for retention time assignment
Baseline separation from anti-parallel dimer and monomer
Stability and degradation studies
High-purity standard for dimer quantitation
Degradation kinetics and storage condition assessment

Hydrogen Bond Acceptor Count

37

Hydrogen Bond Donor Count

31

Exact Mass

2281.8719284 Da

Monoisotopic Mass

2280.8685736 Da

Heavy Atom Count

157

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